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Compound of Interest

Compound Name: Di-p-tolyl sulfone

Cat. No.: B1329337 Get Quote

Introduction

Di-p-tolyl sulfone is a symmetrical diaryl sulfone with the chemical formula (CH₃C₆H₄)₂SO₂. It

is a solid organic compound utilized in various chemical syntheses.[1][2][3] A thorough

understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control in research and industrial applications. This technical guide

provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for di-p-tolyl sulfone, along with the experimental protocols for

acquiring such data.

Data Presentation
The spectroscopic data for di-p-tolyl sulfone are summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Note: Experimentally verified ¹H NMR data for di-p-tolyl sulfone was not definitively available

in the referenced search results. The following data is predicted based on the symmetrical

structure of the molecule and known chemical shifts for p-substituted aromatic compounds.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 Doublet 4H
Aromatic Protons

(ortho to SO₂)

~7.3 Doublet 4H
Aromatic Protons

(meta to SO₂)

~2.4 Singlet 6H Methyl Protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Note: Experimentally verified ¹³C NMR data for di-p-tolyl sulfone was not definitively available

in the referenced search results. The following data is predicted based on the symmetrical

structure of the molecule and known chemical shifts for similar compounds.[4]

Chemical Shift (δ, ppm) Assignment

~144 Quaternary Carbon (para to SO₂)

~138 Quaternary Carbon (ipso to SO₂)

~130 Aromatic CH (meta to SO₂)

~128 Aromatic CH (ortho to SO₂)

~21 Methyl Carbon (-CH₃)

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (methyl)

~1595 Medium Aromatic C=C stretch

~1320 Strong Asymmetric SO₂ stretch

~1150 Strong Symmetric SO₂ stretch

~815 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Table 4: Mass Spectrometry (Electron Ionization) Data[5]

m/z Relative Intensity Assignment

246 High [M]⁺ (Molecular Ion)

155 High
[M - C₇H₇]⁺ (Loss of tolyl

group)

91 High [C₇H₇]⁺ (Tolyl cation)

65 Medium
[C₅H₅]⁺ (Fragment of tolyl

group)

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 10-20 mg of di-p-tolyl sulfone is dissolved in about 0.7

mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean NMR

tube.[2] The sample is gently agitated to ensure complete dissolution.
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Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H

NMR and a 100 MHz for ¹³C NMR, is utilized.

Data Acquisition:

The instrument is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance the signal-to-noise ratio.

The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation: A small amount of di-p-tolyl sulfone (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then compressed in a die under high pressure to form a thin,

transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of a pure KBr pellet is first recorded.

The KBr pellet containing the sample is then placed in the sample holder of the

spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The

background spectrum is automatically subtracted from the sample spectrum to yield the

final spectrum of the compound.
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3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization):

Sample Introduction: A small amount of the solid di-p-tolyl sulfone is introduced into the

mass spectrometer, typically via a direct insertion probe. The sample is then heated under

vacuum to induce vaporization.[5]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺), and also induces fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Visualization
The following diagram illustrates the workflow and the information derived from each

spectroscopic technique in the structural elucidation of di-p-tolyl sulfone.
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Caption: Workflow for the structural elucidation of Di-p-tolyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329337#spectroscopic-data-of-di-p-tolyl-sulfone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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